5,5-Dimethyl-2-hexanol chemical structure and properties
5,5-Dimethyl-2-hexanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of 5,5-Dimethyl-2-hexanol. The information is intended for use in research, chemical synthesis, and drug development applications where a thorough understanding of this secondary alcohol is required.
Chemical Structure and Identification
5,5-Dimethyl-2-hexanol is a branched-chain aliphatic alcohol. Its structure consists of a hexane (B92381) backbone with a hydroxyl group (-OH) at the second carbon position and two methyl groups at the fifth carbon position. This structure results in a chiral center at the carbon atom bonded to the hydroxyl group.
dot graph G { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";
// Atom nodes C1 [label="CH₃", pos="0,0!", fontcolor="#202124"]; C2 [label="CH", pos="1.5,0.75!", fontcolor="#202124"]; C3 [label="CH₂", pos="3,0!", fontcolor="#202124"]; C4 [label="CH₂", pos="4.5,0.75!", fontcolor="#202124"]; C5 [label="C", pos="6,0!", fontcolor="#202124"]; C6 [label="CH₃", pos="7.5,0.75!", fontcolor="#202124"]; C7 [label="CH₃", pos="6,-1.5!", fontcolor="#202124"]; O [label="OH", pos="1.5,2.25!", fontcolor="#EA4335"];
// Bond edges edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C2 -- O; } Figure 1: Chemical structure of 5,5-Dimethyl-2-hexanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5,5-dimethylhexan-2-ol |
| CAS Number | 31841-77-7 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| InChI | InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
| InChIKey | NMSUCVXVCHZTEH-UHFFFAOYSA-N |
| SMILES | CC(O)CCC(C)(C)C |
Physicochemical Properties
The physical and chemical properties of 5,5-Dimethyl-2-hexanol are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of 5,5-Dimethyl-2-hexanol
| Property | Value | Reference(s) |
| Boiling Point | 166 °C | [1] |
| Refractive Index (n_D²⁰) | 1.421 | [1] |
| Molecular Weight | 130.2279 g/mol | [2] |
| XLogP3-AA | 2.4 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Complexity | 71.1 | [3] |
Spectroscopic Data (Predicted)
While experimental spectra are available through databases, this section provides predicted data based on the chemical structure, which is useful for preliminary identification.
Table 3: Predicted Spectroscopic Data for 5,5-Dimethyl-2-hexanol
| Spectroscopy Type | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.8 ppm (m, 1H, CH-OH), δ ~1.4-1.6 ppm (m, 2H, CH₂), δ ~1.2-1.4 ppm (m, 2H, CH₂), δ ~1.1 ppm (d, 3H, CH₃-CH), δ ~0.9 ppm (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~68 ppm (CH-OH), δ ~40 ppm (CH₂), δ ~31 ppm (C(CH₃)₃), δ ~30 ppm (CH₃), δ ~24 ppm (CH₂), δ ~23 ppm (CH₃-CH) |
| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (strong, C-H stretch), ~1470 cm⁻¹ (C-H bend), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 130. Common fragments: m/z 115 (M-15, loss of CH₃), m/z 112 (M-18, loss of H₂O), m/z 73 (cleavage at C2-C3), m/z 57 (tert-butyl cation), m/z 45 (CH₃CHOH⁺).[4][5] The molecular ion peak is expected to be of low intensity or absent.[6][7] |
Experimental Protocols
The following sections detail generalized experimental protocols that are applicable to 5,5-Dimethyl-2-hexanol for its synthesis, analysis, and common reactions.
This protocol describes a plausible synthesis route for 5,5-Dimethyl-2-hexanol starting from 1-bromo-3,3-dimethylbutane (B154914) and acetaldehyde (B116499).[8][9][10]
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Reaction with Acetaldehyde: The Grignard reagent is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for a few hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common laboratory-scale method involves the use of pyridinium (B92312) chlorochromate (PCC).
Methodology:
-
A solution of 5,5-Dimethyl-2-hexanol in dichloromethane (B109758) is added to a suspension of PCC in dichloromethane.
-
The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The solvent is evaporated to yield the crude 5,5-Dimethyl-2-hexanone, which can be further purified by distillation or chromatography.
The esterification of 5,5-Dimethyl-2-hexanol with a carboxylic acid, such as acetic acid, can be achieved through Fischer esterification, which is an acid-catalyzed equilibrium reaction.[11][12][13]
Methodology:
-
5,5-Dimethyl-2-hexanol is mixed with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The mixture is heated to reflux. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium bicarbonate solution).
-
The ester is extracted with an organic solvent, washed, dried, and purified by distillation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16][17]
-
Sample Preparation: Dissolve 5-20 mg of 5,5-Dimethyl-2-hexanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. A D₂O shake can be performed to confirm the hydroxyl proton signal.[15]
Infrared (IR) Spectroscopy: [18][19][20][21]
-
Sample Preparation: For a liquid sample, a spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): [4][5][6][7][22][23]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from impurities.
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.
-
Analysis: The resulting mass spectrum will show the molecular ion (if stable enough) and a characteristic fragmentation pattern.
Biological Activity and Signaling Pathways
There is currently no significant scientific literature available to suggest that 5,5-Dimethyl-2-hexanol is involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context would be as a synthetic intermediate or a starting material for the synthesis of more complex, biologically active molecules.
Safety Information
Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
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